

3-(Difluoromethoxy)phenylacetonitrile molecular weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

3-

Compound Name: (Difluoromethoxy)phenylacetonitrile

e

Cat. No.: B1363472

[Get Quote](#)

An In-depth Technical Guide to **3-(Difluoromethoxy)phenylacetonitrile** for Advanced Research

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of **3-(Difluoromethoxy)phenylacetonitrile**, a fluorinated organic compound of increasing interest to the scientific community. Designed for researchers, medicinal chemists, and professionals in drug development, this document elucidates the molecule's core properties, a robust synthesis protocol, and its strategic importance in modern chemical research.

Introduction: The Strategic Value of Fluorination

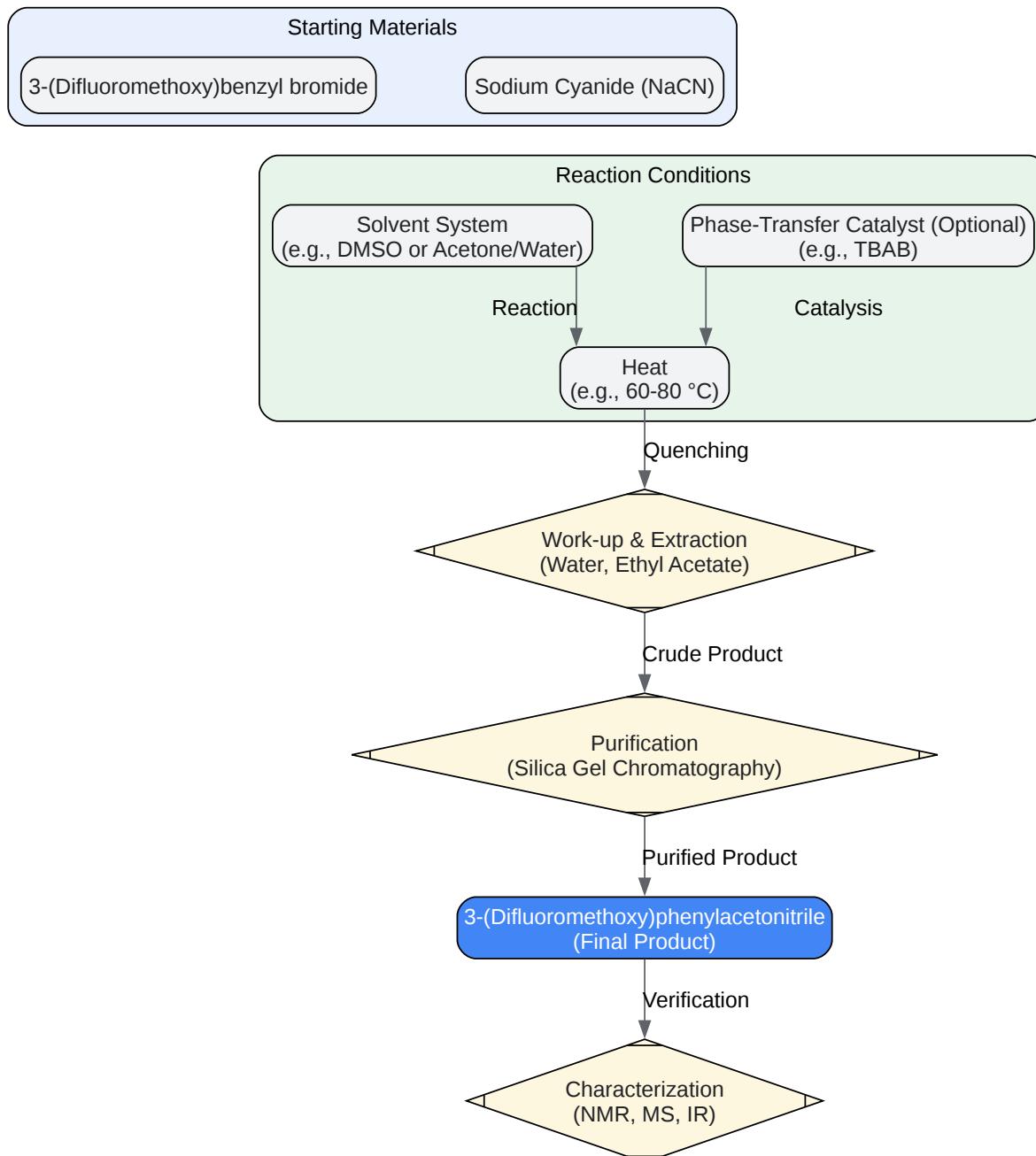
3-(Difluoromethoxy)phenylacetonitrile (CAS No. 41429-18-9) is a substituted phenylacetonitrile featuring a difluoromethoxy group (-OCF₂H) at the meta-position of the phenyl ring.^{[1][2]} The phenylacetonitrile scaffold itself is a well-established building block in the synthesis of pharmaceuticals and other complex organic molecules.^{[3][4]} However, the incorporation of the difluoromethoxy group imparts unique physicochemical properties that are highly sought after in medicinal chemistry.

The -OCF₂H group serves as a bioisostere for more common functional groups like methoxy (-OCH₃) or hydroxyl (-OH). Unlike the trifluoromethyl (-CF₃) group, the difluoromethoxy group

retains a hydrogen atom capable of acting as a hydrogen bond donor, while still offering the metabolic stability and altered electronics conferred by fluorine atoms.^[5] This unique combination can significantly enhance a molecule's pharmacokinetic profile, including metabolic stability, lipophilicity, and binding affinity, making it a valuable moiety in the design of novel therapeutics.^{[6][7]}

Physicochemical and Structural Properties

A precise understanding of a compound's properties is fundamental to its application. The key characteristics of **3-(Difluoromethoxy)phenylacetonitrile** are summarized below.


Property	Value	Source(s)
Molecular Formula	C ₉ H ₇ F ₂ NO	[1][8][9]
Molecular Weight	183.16 g/mol	[1]
	183.15 g/mol	[8][9][10]
CAS Number	41429-18-9	[1][2]
Predicted Boiling Point	261.9 ± 35.0 °C	[10]
Predicted Density	1.213 ± 0.06 g/cm ³	[10]
SMILES	c1cc(cc(c1)OC(F)F)CC#N	[1]

Synthesis and Verification Protocol

The synthesis of phenylacetonitriles from corresponding benzyl halides is a classic and reliable transformation.^[4] This section details a robust, field-proven protocol for the synthesis, purification, and verification of **3-(Difluoromethoxy)phenylacetonitrile**.

Synthetic Workflow: Nucleophilic Cyanation

The proposed synthesis proceeds via the nucleophilic substitution of 3-(difluoromethoxy)benzyl bromide with sodium cyanide. This method is efficient and utilizes readily available starting materials.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **3-(Difluoromethoxy)phenylacetonitrile**.

Detailed Experimental Protocol

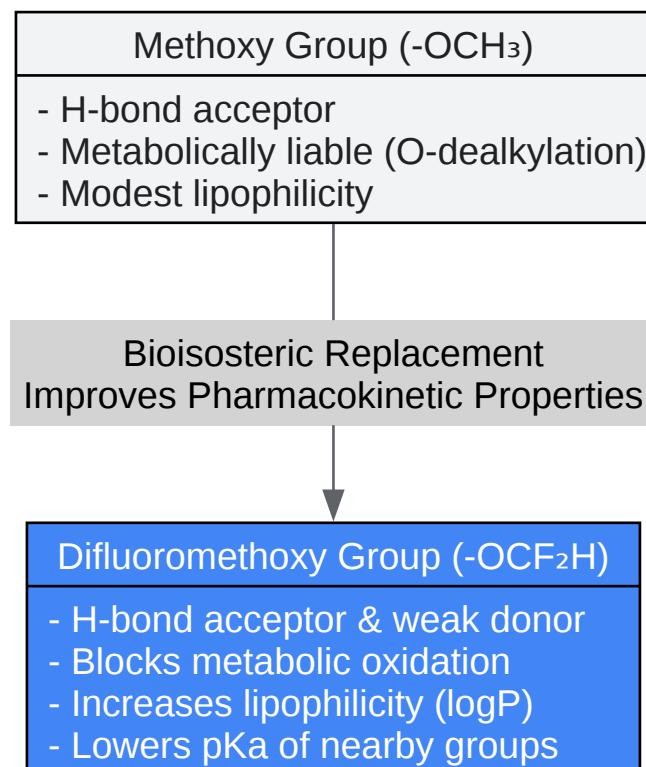
Materials:

- 3-(Difluoromethoxy)benzyl bromide (1.0 eq)
- Sodium cyanide (1.2 eq)
- Dimethyl sulfoxide (DMSO), anhydrous
- Ethyl acetate
- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)
- Silica gel for column chromatography

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-(difluoromethoxy)benzyl bromide in anhydrous DMSO.
 - Expertise & Experience: DMSO is chosen as the solvent due to its polar aprotic nature, which effectively dissolves the sodium cyanide salt and promotes the $\text{S}_{\text{n}}2$ reaction mechanism while minimizing side reactions.
- Addition of Cyanide: Carefully add sodium cyanide to the solution. Caution: Sodium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
- Reaction: Heat the mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting benzyl bromide is consumed.
- Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing water.

- Trustworthiness: This step quenches the reaction and precipitates the organic product while dissolving the inorganic salts (excess NaCN and NaBr byproduct) in the aqueous phase.
- Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
- Washing: Wash the combined organic layers sequentially with water, saturated aqueous sodium bicarbonate solution, and finally with brine.
 - Causality: The bicarbonate wash neutralizes any acidic impurities, and the brine wash helps to remove residual water from the organic phase.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
- Purification: Purify the crude oil using silica gel column chromatography, eluting with a hexane/ethyl acetate gradient system.
- Final Product: Collect the pure fractions (identified by TLC) and concentrate under reduced pressure to obtain **3-(Difluoromethoxy)phenylacetonitrile** as a clear oil or low-melting solid.


Self-Validating Characterization

To ensure the identity and purity of the synthesized compound, a full suite of analytical techniques is required.

- ^1H and ^{19}F NMR Spectroscopy: To confirm the structural integrity, proton count, and the presence of the $-\text{OCF}_2\text{H}$ group (triplet in ^1H NMR, doublet of triplets in ^{19}F NMR).
- Mass Spectrometry (MS): To verify the molecular weight ($\text{m/z} = 183.16$).
- Infrared (IR) Spectroscopy: To confirm the presence of key functional groups, particularly the sharp nitrile ($\text{C}\equiv\text{N}$) stretch around 2250 cm^{-1} .

Role in Medicinal Chemistry: A Bioisosteric Approach

The difluoromethoxy group is a powerful tool in modern drug design.^[6] Its utility stems from its ability to act as a bioisostere, subtly altering molecular properties to overcome common challenges in drug development.

[Click to download full resolution via product page](#)

Caption: Bioisosteric replacement of a methoxy with a difluoromethoxy group.

Key Advantages in Drug Design:

- Metabolic Stability: The strong C-F bonds block oxidative metabolism (e.g., O-dealkylation) that readily occurs at methoxy groups, thereby increasing the drug's half-life.^[5]
- Modulated Lipophilicity: The -OCF₂H group increases lipophilicity (logP) compared to a methoxy group, which can enhance membrane permeability and target engagement.

- Altered Acidity/Basicity: As a powerful electron-withdrawing group, it can lower the pKa of nearby basic nitrogen atoms, which is a critical parameter for optimizing solubility and off-target activity (e.g., hERG binding).
- Conformational Control: The steric and electronic properties of the group can influence the preferred conformation of the molecule, potentially locking it into a more bioactive shape.

The **3-(Difluoromethoxy)phenylacetonitrile** scaffold is therefore an excellent starting point for fragment-based drug discovery (FBDD) programs, providing a metabolically stable core that can be elaborated to target a wide range of proteins.[\[11\]](#)

Conclusion and Future Outlook

3-(Difluoromethoxy)phenylacetonitrile is more than a simple chemical intermediate; it is a strategically designed building block for modern chemical innovation. Its unique combination of a reactive nitrile handle and a property-enhancing difluoromethoxy group makes it highly valuable for synthesizing novel compounds in the pharmaceutical and agrochemical sectors.[\[5\]](#) As the demand for more sophisticated and effective small molecules grows, the strategic application of fluorinated synthons like this one will continue to be a cornerstone of successful research and development programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-(DIFLUOROMETHOXY)PHENYLACETONITRILE | 41429-18-9 | INDOFINE Chemical Company [indofinechemical.com]
- 2. scbt.com [scbt.com]
- 3. Phenylacetonitrile | C8H7N | CID 8794 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. US2783265A - Preparation of phenylacetonitriles - Google Patents [patents.google.com]
- 5. nbinfo.com [nbinfo.com]

- 6. jelsciences.com [jelsciences.com]
- 7. C–F bond activation enables synthesis of aryl difluoromethyl bicyclopentanes as benzophenone-type bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3-(Difluoromethoxy)phenylacetonitrile | C9H7F2NO | CID 2737017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 3-(DIFLUOROMETHOXY)PHENYLACETONITRILE | 41429-18-9 [chemicalbook.com]
- 10. 3-(DIFLUOROMETHOXY)PHENYLACETONITRILE CAS#: 41429-18-9 [m.chemicalbook.com]
- 11. Frontiers | Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece [frontiersin.org]
- To cite this document: BenchChem. [3-(Difluoromethoxy)phenylacetonitrile molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1363472#3-difluoromethoxy-phenylacetonitrile-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com